Quercetin 3,5,3'-trimethyl ether
Description
Quercetin 3,5,3'-trimethyl ether (CAS: 13459-09-1) is a methylated derivative of the flavonoid quercetin, with a molecular formula of C₁₈H₁₆O₇ and a molecular weight of 344.32 g/mol . Structurally, it features methoxy groups at positions 3, 5, and 3' of the quercetin backbone, while retaining hydroxyl groups at positions 4' and 7 . This substitution pattern enhances its lipophilicity compared to unmethylated quercetin, influencing its solubility and biological interactions.
Properties
Molecular Formula |
C18H16O7 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,5-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-12-6-9(4-5-11(12)20)17-18(24-3)16(21)15-13(23-2)7-10(19)8-14(15)25-17/h4-8,19-20H,1-3H3 |
InChI Key |
VGKWUQZAFRYZOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3,5,3’-trimethyl ether typically involves the methylation of quercetin. One common method is the reaction of quercetin with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at ambient temperature. This reaction selectively methylates the hydroxyl groups at the 3, 5, and 3’ positions .
Industrial Production Methods: Industrial production of quercetin 3,5,3’-trimethyl ether may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Quercetin 3,5,3’-trimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent flavonoid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate quercetin .
Scientific Research Applications
Scientific Research Applications of Quercetin 3,5,3'-trimethyl ether
This compound is a flavonoid compound derived from quercetin, characterized by three methoxy groups at the 3, 5, and 3' positions on the flavonoid backbone. This structural modification enhances its solubility and biological activity compared to quercetin. this compound exhibits biological activities that make it a candidate for therapeutic applications in conditions associated with oxidative stress and inflammation.
Potential Applications
This compound has several potential applications:
- Therapeutic applications It is a candidate for therapeutic applications in conditions associated with oxidative stress and inflammation.
- Anticancer Activity Quercetin-3-methyl ether, present in various plants, has potent anticancer activity . It can significantly inhibit the formation of human breast cancer stem cells by inhibiting Notch1 and Pl3K/Akt signaling pathways, and also induce lymphoma cell apoptosis through nitrosative stress .
- Antimicrobial Applications this compound acts as an antibacterial agent .
- SMOX Expression Suppressor Quercetin-3-methyl ether decreases cellular polyamine level by suppressing SMOX expression, thereby inducing colorectal cancer cell apoptosis .
Studies and Interactions
Studies on this compound have indicated interactions with various biomolecules:
- Understanding these interactions is crucial for utilizing this compound effectively in therapeutic contexts.
- Quercetin-3-methyl ether treatment for 16 hours resulted in a significant accumulation of cells in the G2/M phase and a reduction in the G1 phase in both cell lines .
Comparison with Other Flavonoids
This compound stands out due to its unique combination of methoxy substitutions that enhance its solubility and bioavailability compared to other derivatives. This structural modification influences its pharmacological properties and potential applications in health and medicine.
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| Quercetin | Pentahydroxyflavone; | Parent compound |
| Quercetin 7-methyl ether | Methylated at position 7; exhibits similar activities | |
| Quercetin 3-methyl ether | Methylated at position 3; different biological profile | |
| Quercetin 7,3',4'-trimethyl ether | Trimethoxy derivative; enhanced solubility and activity | |
| Pachypodol | O-methylated flavonol; isolated from various plants |
Case Studies
- Breast Cancer Cells Quercetin-3-methyl ether can cause significant growth inhibition of lapatinib-sensitive and -resistant breast cancer cells . The low dose (5 µM) of quercetin-3-methyl ether reduced growth of SK-Br-3 and SK-Br-3-Lap R by 44 and 63%, respectively . A higher dose (10 µM) decreased growth of SK-Br-3 and SK-Br-3-Lap R by 60 and 69%, respectively .
- Colorectal Cancer Cells Quercetin-3-methyl ether promotes colorectal cancer cell apoptosis by downregulating intracellular polyamine signaling . It inhibits colorectal cancer cell viability, and induces apoptosis . The apoptosis-inducing activity of Q3ME is correlated with polyamine metabolism modulation, which reduces cellular polyamine levels by suppressing SMOX (spermine oxidase) expression .
Additional Information
Mechanism of Action
The mechanism of action of quercetin 3,5,3’-trimethyl ether involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory enzymes and cytokines, reducing inflammation.
Molecular Targets: It targets enzymes such as quinone reductase 2 (QR2) and pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Comparison with Similar Compounds
Key Properties:
- Solubility: Soluble in dimethyl sulfoxide (DMSO) and partially in ethanol, dimethylformamide (DMF), or aqueous solutions with surfactants (e.g., Tween 80) .
- Storage : Stable at -20°C for long-term storage, with recommended use within 3 months when stored at 4°C .
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
The biological and physicochemical properties of methylated quercetin derivatives depend on the number and positions of methoxy groups. Key structural analogs include:
Physicochemical Properties
- Lipophilicity : Increased methylation correlates with higher lipophilicity. For example, the tetraethyl ether derivative of quercetin exhibits greater lipid solubility than its trimethyl counterparts, enhancing its utility in topical applications .
- Solubility : this compound dissolves in organic solvents like DMSO but requires surfactants (e.g., PEG 300) for aqueous formulations . In contrast, less methylated derivatives (e.g., 3,3'-dimethyl ether) show better water solubility .
Data Table: Comparative Overview of Key Quercetin Derivatives
Q & A
Q. How is Quercetin 3,5,3'-trimethyl ether structurally distinguished from other methylated quercetin derivatives?
Methodological Answer: Structural differentiation relies on spectroscopic techniques:
- NMR Spectroscopy : Key signals in -NMR include methoxy group resonances (δ ~3.8–4.0 ppm) and aromatic proton patterns. -NMR identifies substitution positions via shifts in hydroxyl-bearing carbons. For example, the absence of a hydroxyl at C-3, C-5, and C-3' is confirmed by methoxy group signals .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) combined with fragmentation patterns distinguish derivatives. This compound (CHO) shows a molecular ion at m/z 344.3, differing from isomers like quercetin 3,7,3'-trimethyl ether .
Q. What analytical methods ensure purity and consistency of this compound in research settings?
Methodological Answer:
- HPLC with UV/Vis Detection : Purity is assessed using reverse-phase columns (C18) and gradient elution. Retention times and peak areas are compared against certified reference standards (e.g., USP or EP grade) .
- Chromatographic Standards : Use of pharmacopeial reference materials (e.g., USP 1351800) ensures method validation. Cross-referencing with spectral libraries (e.g., HSQC/HMBC) confirms compound identity .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects) be resolved experimentally?
Methodological Answer:
- Context-Dependent Assays : Use multiple in vitro models (e.g., DPPH for radical scavenging vs. cellular ROS assays) to assess dose- and system-dependent effects. For example, highlights discrepancies in methoxy group contributions to antioxidant activity compared to ayanin (quercetin 3,7,3'-trimethyl ether) .
- Mechanistic Studies : Employ gene expression profiling (e.g., Nrf2 pathway activation) or enzyme inhibition assays (e.g., xanthine oxidase) to clarify mode of action .
Q. What synthetic strategies optimize the yield of this compound while minimizing byproducts?
Methodological Answer:
- Regioselective Methylation : Williamson ether synthesis with KCO and methyl iodide in DMF selectively targets hydroxyl groups. Stepwise protection/deprotection (e.g., using benzyl groups) prevents over-methylation .
- Reaction Monitoring : TLC or LC-MS tracks intermediate formation. For example, reports pentamethoxyflavone byproducts when excess MeI is used, necessitating stoichiometric control .
Q. How do methoxy group positions influence the compound’s solubility and bioavailability in pharmacological studies?
Methodological Answer:
- Computational Modeling : Predict logP values (e.g., XlogP ~2.54 for this compound) to estimate lipophilicity. Compare with analogs like quercetin 3,4'-dimethyl ether (XlogP ~1.8) to correlate structure with membrane permeability .
- Solubility Profiling : Use shake-flask methods in buffers (pH 1.2–7.4) and surfactants (e.g., Tween 80) to simulate physiological conditions. notes limited aqueous solubility, suggesting nanoformulation strategies .
Q. How can conflicting NMR data on methoxy group assignments be resolved?
Methodological Answer:
- 2D NMR Correlations : HMBC and - COSY identify through-space couplings. For example, HMBC correlations between methoxy protons (δ ~3.8 ppm) and aromatic carbons (e.g., C-3, C-5, C-3') confirm substitution sites .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral overlap in crowded regions (e.g., δ 6.5–7.5 ppm for aromatic protons) .
Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
- Standardized Protocols : Adopt OECD guidelines for in vitro toxicity or antioxidant assays (e.g., fixed incubation times, cell lines). emphasizes variability due to extract matrices (e.g., leaf vs. flower extracts) .
- Meta-Analysis : Pool data from multiple studies (e.g., using PRISMA frameworks) to identify confounding variables (e.g., solvent polarity in bioactivity assays) .
Structural-Activity Relationship (SAR) Studies
Q. What role do the 3,5,3'-methoxy groups play in modulating enzyme inhibition (e.g., CYP450 isoforms)?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to enzyme active sites. Compare with quercetin analogs lacking specific methoxy groups .
- Enzyme Inhibition Assays : Microsomal incubations (e.g., human liver microsomes) quantify IC values. notes reduced CYP3A4 inhibition in pentamethoxy derivatives, suggesting steric hindrance from additional methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
